

An In-depth Technical Guide to (R)-Diethyl 2-hydroxysuccinate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-Diethyl 2-hydroxysuccinate

Cat. No.: B122862

[Get Quote](#)

(R)-Diethyl 2-hydroxysuccinate, also known as Diethyl D-(+)-Malate, is a chiral chemical compound valued in synthetic organic chemistry. Its stereospecific nature makes it a significant building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its molecular characteristics, synthesis, and applications for researchers, scientists, and professionals in drug development.

Molecular Formula and Weight

The fundamental molecular attributes of **(R)-Diethyl 2-hydroxysuccinate** are summarized below.

Attribute	Value
Molecular Formula	C ₈ H ₁₄ O ₅ [1] [2]
Molecular Weight	190.19 g/mol [2]
Canonical SMILES	CCOC(=O)C--INVALID-LINK--O
InChI Key	VKNUORWMCINMRB-ZCFIWIBFSA-N [1]
CAS Number	7554-28-1 [1]

Physicochemical and Spectroscopic Data

A summary of the known physicochemical and spectroscopic data for diethyl 2-hydroxysuccinate is presented in the following tables. It is important to note that some of the publicly available data does not differentiate between the enantiomers and may refer to the racemic mixture.

Physicochemical Properties

Property	Value	Source
Appearance	Colorless liquid	[1]
Density	1.120 - 1.128 g/cm ³	[3]
Refractive Index	1.436 - 1.446	[3]
Solubility	Soluble in water; miscible in alcohol and oil	[3]

Spectroscopic Data

While a complete set of high-resolution spectra for the pure (R)-enantiomer is not readily available in public databases, the following provides an overview of expected and reported spectral features.

¹H NMR (Proton Nuclear Magnetic Resonance)

A study detailing the synthesis of diethyl 2-hydroxysuccinate reported the following ¹H NMR data in CDCl₃:

Chemical Shift (δ) ppm	Multiplicity & Coupling Constant (J)	Assignment
1.33	t, t, $J = 7.08$ and 7.09 Hz	6H, $-\text{CH}_3$
2.84 - 2.97	d, d, $J = 4.73$ and 6.08 Hz	2H, $-\text{CH}_2-$
3.4	s	1H, $-\text{OH}$
4.13 - 4.31	q, q, $J = 7.08$ and 7.09 Hz	4H, $-\text{O-CH}_2-$
4.47 - 4.52	m	1H, $-\text{CH(OH)}-$
Data from the synthesis of unnatural diethyl 2-hydroxysuccinate. [4]		

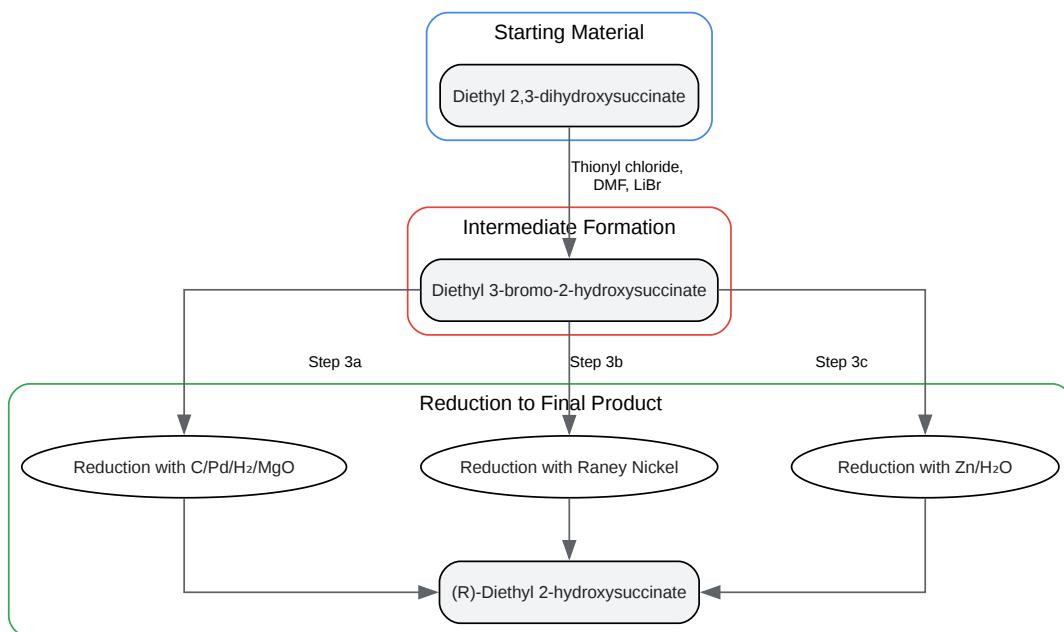
^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Assignment
14.15, 14.16	$-\text{CH}_3$
38.4	$-\text{CH}_2-$
61.2, 61.5	$-\text{O-CH}_2-$
67.6	$-\text{CH(OH)}-$
173.8, 174.8	C=O
Data from the synthesis of unnatural diethyl 2-hydroxysuccinate. [5]	

Mass Spectrometry (MS)

The PubChem database entry for diethyl malate (racemic) includes the following major peaks in its EI-MS spectrum:

m/z	Relative Intensity
71.0	99.99
117.0	86.50
29.0	61.10
43.0	47.00
89.0	37.80
Data for diethyl malate. [3]	


Synthesis of (R)-Diethyl 2-hydroxysuccinate

The enantiomerically pure **(R)-Diethyl 2-hydroxysuccinate** is a valuable chiral building block. One documented synthetic approach involves the transformation of diethyl 2,3-dihydroxysuccinate. The synthesis proceeds through an intermediate, diethyl 3-bromo-2-hydroxysuccinate, which is then reduced to yield the target compound.[\[4\]](#)[\[5\]](#)

Synthetic Pathway Overview

The logical flow of this synthesis is depicted in the diagram below.

Synthesis of (R)-Diethyl 2-hydroxysuccinate

[Click to download full resolution via product page](#)

Caption: A diagram illustrating the synthetic pathway from Diethyl 2,3-dihydroxysuccinate to **(R)-Diethyl 2-hydroxysuccinate** via a bromo-intermediate, followed by alternative reduction methods.

Experimental Protocols

The following outlines the key steps in the synthesis. For full experimental details, the original research paper should be consulted.^[5]

Step 1: Formation of Diethyl 3-bromo-2-hydroxysuccinate

- To 1.5 mol of diethyl 2,3-dihydroxysuccinate in a three-necked flask, 2 mol of thionyl chloride is added dropwise at 30°C with stirring, followed by a catalytic amount of DMF.
- The mixture is stirred overnight at 50°C under reflux.
- After removing residual HCl in a vacuum, the mixture is cooled and diluted with acetone.
- 2 mol of lithium bromide is added in portions, and the mixture is stirred at 50°C for 24 hours.
- After cooling, water is added to dissolve the solids, and the product is extracted.

Step 2: Reduction to Diethyl 2-hydroxysuccinate Three methods for the reduction of the bromo-intermediate have been described:

- Method A: Reduction with C/Pd/H₂/MgO
 - To a stirred flask containing 0.1 mol of diethyl 2-bromo-3-hydroxysuccinate, 2 mol of MgO, and a solvent mixture of water and acetone are added.
 - 5 g of 10% Pd/C is added, and the mixture is hydrogenated for 48 hours at room temperature under 1 bar of H₂.
 - The catalyst is filtered off, and the solution is acidified with dilute HCl.
 - After removal of acetone, the product is extracted.
- Method B: Reduction with Raney Nickel
 - A 1N NaOH solution is cooled to 0°C in a three-necked flask.
 - 0.1 mol of diethyl 2-bromo-3-hydroxysuccinate is added with stirring.
 - Raney nickel is added while maintaining the temperature between 5 and 10°C.
 - The mixture is stirred at this temperature for 4 hours.

- Concentrated HCl is added, and the mixture is stirred for an additional 15 minutes before extraction with diethyl ether.
- Method C: Reduction with Zn/H₂O
 - Zinc powder is washed with 10% HCl, acetone, and ether.
 - 0.5 mol of diethyl 2-bromo-3-hydroxysuccinate, the washed zinc, and acetone are placed in a three-necked flask.
 - Water is added dropwise with stirring.
 - The mixture is heated at 55°C overnight with stirring.
 - The crude product is purified by distillation, yielding 48.5% of diethyl 2-hydroxysuccinate.

[4]

Applications in Drug Development and Organic Synthesis

(R)-Diethyl 2-hydroxysuccinate's primary role in drug development is as a chiral building block. The presence of a stereocenter and multiple functional groups (a hydroxyl group and two ester moieties) allows for the construction of complex molecular architectures with high stereochemical control.

Use in Natural Product Synthesis

A notable application of this compound is in the total synthesis of Annonin I, a biologically active natural product.^[5] The synthesis utilizes **(R)-Diethyl 2-hydroxysuccinate** as a precursor to form a key side chain of the target molecule. This application highlights the importance of such chiral synthons in achieving the desired stereochemistry of complex natural products, which is often crucial for their biological activity.

Potential in Asymmetric Synthesis

While specific examples in marketed pharmaceuticals are not widely documented, the structural motif of **(R)-Diethyl 2-hydroxysuccinate** is relevant to the synthesis of various classes of compounds. Chiral hydroxy esters are key intermediates in the synthesis of:

- α -hydroxy acids and β -amino acids: Important components of many pharmaceutical agents.
- Substituted lactones: Core structures in many natural products and drugs.

The diastereoselective alkylation of related β -hydroxycarboxylic esters, such as diethyl (S)-malate, demonstrates the utility of this class of compounds in creating new stereocenters with high selectivity.[6]

Biological Role

There is limited information available regarding a direct biological role or involvement in signaling pathways for **(R)-Diethyl 2-hydroxysuccinate**. The broader compound, diethyl malate, has been identified as a metabolite in *Saccharomyces cerevisiae* (yeast) and has been found in some plants like *Rosa laevigata* and *Vitis vinifera* (grapes).[3] However, these findings do not specify the enantiomeric form and do not detail a specific metabolic pathway.

This technical guide provides a summary of the currently available information on **(R)-Diethyl 2-hydroxysuccinate**. Its primary significance lies in its utility as a chiral precursor in organic synthesis, particularly for natural products. Further research into its applications in medicinal chemistry and potential biological roles could expand its importance for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. (R)-Diethyl 2-hydroxysuccinate | CymitQuimica [cymitquimica.com]
2. (R)-Diethyl 2-hydroxysuccinate - CAS:7554-28-1 - Sunway Pharm Ltd [3wpharm.com]
3. Diethyl malate | C8H14O5 | CID 24197 - PubChem [pubchem.ncbi.nlm.nih.gov]
4. researchgate.net [researchgate.net]
5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 6. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-Diethyl 2-hydroxysuccinate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122862#r-diethyl-2-hydroxysuccinate-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com